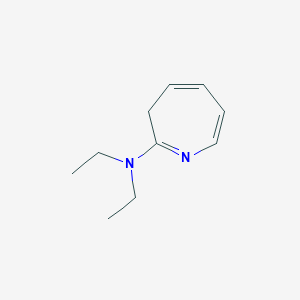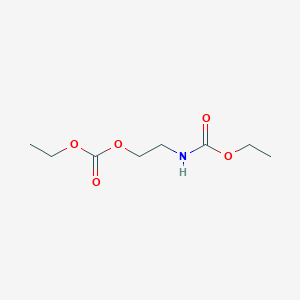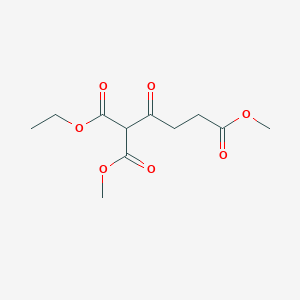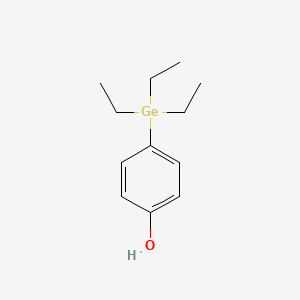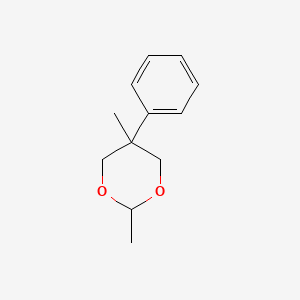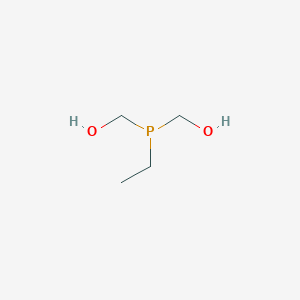
(Ethylphosphanediyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethylphosphanediyl)dimethanol is a chemical compound with the molecular formula C4H10O4. It is also known by its IUPAC name, 1,2-bis(hydroxymethoxy)ethane. This compound is characterized by its two hydroxyl groups attached to a central ethylene backbone, making it a versatile diol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Ethylphosphanediyl)dimethanol can be synthesized through the reaction of ethylene glycol with formaldehyde or paraformaldehyde. The reaction typically involves the use of a catalyst such as trimethylchlorosilane to facilitate the condensation process . The reaction conditions often include a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and formaldehyde are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(Ethylphosphanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethylene glycol monoformate or ethylene glycol diformate.
Reduction: Ethylene glycol or methanol.
Substitution: Ethylene glycol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(Ethylphosphanediyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: It is employed in the production of polymers, resins, and adhesives due to its diol functionality.
Mecanismo De Acción
The mechanism of action of (Ethylphosphanediyl)dimethanol involves its ability to participate in various chemical reactions due to its hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent and reactant in chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol: Similar in structure but lacks the additional hydroxyl groups.
Propylene glycol: Similar diol but with a different backbone structure.
Glycerol: Contains three hydroxyl groups, making it more hydrophilic.
Uniqueness
(Ethylphosphanediyl)dimethanol is unique due to its specific arrangement of hydroxyl groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications where precise control over chemical reactions is required .
Propiedades
Número CAS |
5849-96-7 |
|---|---|
Fórmula molecular |
C4H11O2P |
Peso molecular |
122.10 g/mol |
Nombre IUPAC |
[ethyl(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C4H11O2P/c1-2-7(3-5)4-6/h5-6H,2-4H2,1H3 |
Clave InChI |
HDFOIDAYIKWZGX-UHFFFAOYSA-N |
SMILES canónico |
CCP(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



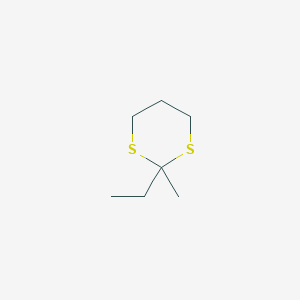
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
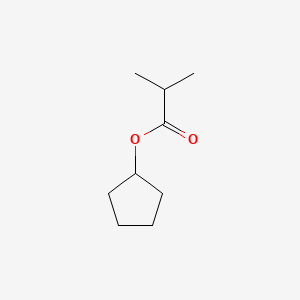
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
